molecular formula C26H34N2O6 B602326 Trimipramine N-Glucuronide CAS No. 165602-84-6

Trimipramine N-Glucuronide

Cat. No.: B602326
CAS No.: 165602-84-6
M. Wt: 470.57
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Trimipramine N-Glucuronide is a phase II metabolite of trimipramine, a tricyclic antidepressant (TCA). It is formed via glucuronidation, a enzymatic process where a glucuronic acid moiety is conjugated to the tertiary amine group of trimipramine, mediated by UDP-glucuronosyltransferases (UGTs). This metabolite enhances the water solubility of the parent drug, facilitating renal excretion.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Trimipramine N-Glucuronide typically involves the enzymatic or chemical glucuronidation of trimipramine. The process can be carried out using liver microsomes or purified enzymes such as UDP-glucuronosyltransferases. The reaction conditions often include a buffer solution, the presence of uridine diphosphate glucuronic acid as a glucuronide donor, and the substrate trimipramine. The reaction is usually performed at physiological pH and temperature to mimic in vivo conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale enzymatic reactions using bioreactors. The process is optimized for high yield and purity, often involving steps such as purification through chromatography and crystallization to isolate the final product .

Chemical Reactions Analysis

Types of Reactions: Trimipramine N-Glucuronide primarily undergoes hydrolysis and conjugation reactions. Hydrolysis can occur under acidic or basic conditions, leading to the cleavage of the glucuronide moiety and release of the parent compound, trimipramine .

Common Reagents and Conditions:

Major Products Formed:

    Hydrolysis: Trimipramine and glucuronic acid.

    Conjugation: this compound.

Scientific Research Applications

Introduction to Trimipramine N-Glucuronide

This compound is a significant metabolite of trimipramine, a tricyclic antidepressant primarily utilized for treating depression and anxiety disorders. The glucuronidation process, which involves the conjugation of glucuronic acid to trimipramine, enhances its solubility and facilitates excretion from the body. This compound has diverse applications in scientific research, particularly in pharmacokinetics, drug development, toxicology, and analytical chemistry.

Pharmacokinetics

This compound plays a crucial role in understanding the metabolism and excretion of trimipramine. Researchers utilize this metabolite to study how the body processes trimipramine, providing insights into individual variations in drug metabolism among patients. This knowledge is essential for optimizing therapeutic regimens and informing dosing guidelines.

Drug Development

The study of this compound aids in elucidating metabolic pathways and potential drug interactions involving trimipramine. Understanding these interactions is vital for clinicians when prescribing medications that may affect glucuronidation pathways, as certain drugs can alter the formation of this metabolite, impacting therapeutic efficacy and safety profiles .

Toxicology

In toxicological assessments, this compound is used to evaluate the safety and toxicity of trimipramine and its metabolites. The identification of this metabolite can indicate recent trimipramine use, which is valuable in clinical trials and therapeutic drug monitoring studies .

Analytical Chemistry

This compound serves as a reference standard in developing analytical methods for detecting and quantifying trimipramine and its metabolites in biological samples. Techniques such as mass spectrometry are employed to analyze urine samples for the presence of this metabolite, aiding in pharmacokinetic studies .

Study on N-Glucuronidation Pathway

A comprehensive study examined the presence of N-glucuronide metabolites in human urine following administration of various drugs, including trimipramine. The findings indicated that N-glucuronidation is a prevalent metabolic pathway for several antidepressants and antihistamines, suggesting that this process may be more common than previously documented .

Urinary Metabolite Analysis

In a study investigating urinary metabolites of tricyclic antidepressants, researchers identified this compound as a significant metabolite. The analysis revealed that more than 1% of administered trimipramine was excreted as this glucuronide, underscoring its importance in understanding drug metabolism .

Drug Interaction Studies

Research has highlighted the interaction between this compound and other medications affecting UDP-glucuronosyltransferases. Such interactions can alter the pharmacokinetics of trimipramine, emphasizing the need for careful consideration when co-administering drugs that influence glucuronidation pathways .

Mechanism of Action

Trimipramine N-Glucuronide itself does not have a direct pharmacological effect. its formation and excretion are crucial for the overall pharmacokinetics of trimipramine. The parent compound, trimipramine, acts by inhibiting the reuptake of norepinephrine and serotonin, leading to increased levels of these neurotransmitters in the synaptic cleft. This action helps alleviate symptoms of depression .

Comparison with Similar Compounds

Key Properties :

  • Molecular Formula: Not explicitly stated in the evidence, but inferred from structural analogs.
  • Molecular Weight : 470.57 g/mol .
  • CAS Number: Not available (N/A) .
  • Role in Metabolism : Major elimination pathway for trimipramine, though clinical significance requires further study.

Comparison with Similar N-Glucuronide Compounds

Structural and Molecular Comparisons

Table 1: Molecular Characteristics of Selected N-Glucuronides

Compound Molecular Weight (g/mol) Key Structural Features Source
Trimipramine N-Glucuronide 470.57 Tricyclic dibenzazepine core + glucuronide
Amitriptyline N-Glucuronide 453.54 Tricyclic dibenzocycloheptene + glucuronide
Trifluoperazine N-Glucuronide 583.62 Phenothiazine core + trifluoromethyl group
Norbuprenorphine Glucuronide 588.67 Opioid-derived + glucuronide conjugation
2-Hydroxy Imipramine-d6 β-D-Glucuronide 478.57 Deuterated imipramine + hydroxyl-glucuronide

Key Observations :

  • Trimipramine and amitriptyline glucuronides share structural similarities as TCAs, but differences in core structures (dibenzazepine vs. dibenzocycloheptene) affect molecular weights.
  • Trifluoperazine N-Glucuronide’s higher molecular weight (583.62) reflects its phenothiazine backbone and trifluoromethyl substituent .

Enzymatic Pathways and Metabolic Roles

Table 2: Enzymatic Formation and Metabolic Significance

Compound UGT Isoform Involved Metabolic Role Stability Notes
This compound Likely UGT1A4 (inferred) Major elimination pathway Stability under physiological pH inferred from similar TCAs
Trifluoperazine N-Glucuronide UGT1A4 Catalyzes imipramine glucuronidation Detected via LC-MS/MS
Amitriptyline N-Glucuronide Not specified Minor metabolite; renal excretion Acid-labile N-glucuronides may hydrolyze in urine
Midazolam N-Glucuronide UGT1A4 (hypothesized) Minor metabolite (1–2% of dose in urine) Acid hydrolysis required for detection

Key Observations :

  • UGT1A4 is critical for glucuronidation of TCAs and phenothiazines .
  • Stability varies: N-glucuronides like N-acetylbenzidine derivatives are acid-labile, impacting urinary detection .

Analytical Methods and Detection

Table 3: Analytical Techniques for N-Glucuronides

Compound Detection Method Key Parameters Reference
This compound LC-MS/MS (inferred) Not explicitly stated
Trifluoperazine N-Glucuronide LC-MS/MS Negative ESI mode; DP=156 V, CXP=12 V
Diphenhydramine N-Glucuronide High-res MS m/z 432.202; plasma-specific detection
2-Hydroxy Imipramine-d6 β-D-Glucuronide LC-MS Deuterated internal standard; purity ≥95%

Key Observations :

  • LC-MS/MS is the gold standard for glucuronide quantification due to high sensitivity .
  • Trimipramine-related impurities (e.g., imipramine) are monitored using HPLC with strict limits (NMT 0.20% w/w) .

Pharmacokinetic and Stability Considerations

  • Urinary Excretion : Midazolam N-glucuronide’s low abundance (1–2%) contrasts with TCAs, where glucuronidation is a primary route .
  • Acid Stability : N-glucuronides like N-acetylbenzidine derivatives hydrolyze at low pH, complicating urinary analysis . Trimipramine’s metabolite likely shares similar stability challenges.
  • Plasma Detection : Diphenhydramine N-glucuronide peaks 2 hours post-dose, suggesting delayed formation compared to the parent drug .

Biological Activity

Trimipramine N-Glucuronide is a significant metabolite of the tricyclic antidepressant trimipramine. Understanding its biological activity is crucial for elucidating the pharmacological effects of trimipramine, particularly in relation to its therapeutic applications and potential toxicological implications. This article provides an in-depth examination of the biological activity of this compound, supported by relevant research findings, case studies, and data tables.

This compound primarily interacts with several neurotransmitter transporters, notably:

  • Norepinephrine Transporter (hNAT)
  • Serotonin Transporter (hSERT)
  • Dopamine Transporter (hDAT)

These interactions suggest that this compound may inhibit the reuptake of norepinephrine and serotonin, thereby enhancing synaptic concentrations of these neurotransmitters. This mechanism aligns with the pharmacological profile of trimipramine itself, which is known to act as a moderate reuptake inhibitor of norepinephrine and a weak inhibitor of serotonin and dopamine .

Pharmacokinetics

The pharmacokinetic properties of this compound include:

  • Absorption : Well absorbed from the gastrointestinal tract.
  • Distribution : Reaches peak plasma concentrations within 2–6 hours post-administration.
  • Metabolism : Primarily metabolized by UDP-glucuronosyltransferases (UGTs), particularly UGT1A4 and UGT2B10, which catalyze its glucuronidation .
  • Excretion : Eliminated through renal pathways as part of the body's detoxification processes.

Biological Activity and Effects

The biological activity of this compound can be summarized as follows:

Biological Activity Description
Neurotransmitter Modulation Inhibits reuptake of norepinephrine and serotonin, enhancing neurotransmission.
Antidepressant Effects Contributes to the overall antidepressant efficacy of trimipramine.
Toxicological Implications Potential for increased toxicity due to variations in glucuronidation rates among individuals .

Case Studies

Several case studies highlight the clinical relevance of this compound:

  • Case Study on Drug Interactions :
    A documented case involving co-administration of trimipramine with citalopram indicated significant adverse effects due to altered metabolism and increased plasma levels of both drugs, emphasizing the role of glucuronidation in drug interactions .
  • Clinical Trials in Depression :
    Clinical trials have shown that patients treated with trimipramine exhibit reduced symptoms of depression, with metabolites including this compound contributing to these effects through enhanced neurotransmitter availability .

Research Findings

Recent studies have provided insights into the metabolic pathways and biological activity associated with this compound:

  • A study indicated that UGT1A4 is predominantly responsible for the N-glucuronidation process, which can vary significantly among individuals due to genetic polymorphisms affecting enzyme activity .
  • Another research highlighted that variations in glucuronidation can lead to differences in drug efficacy and safety profiles, necessitating personalized approaches in antidepressant therapy .

Q & A

Basic Research Questions

Q. What analytical methods are recommended for identifying and quantifying Trimipramine N-Glucuronide in biological matrices?

  • Methodology : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard. Optimize parameters such as declustering potential (DP) and collision cell exit potential (CXP) for sensitivity. For example, a DP of 156 V and CXP of 12 V in negative ionization mode enhances detection specificity for glucuronide metabolites . Validate methods using inter-day precision tests (RSD <3.0%) and recovery studies to ensure accuracy .

Q. Which enzymes are primarily responsible for Trimipramine N-Glucuronidation, and how do their kinetics influence metabolite formation?

  • Methodology : Use recombinant UGT isoforms (e.g., UGT1A4, UGT2B7) to identify primary enzymes. Conduct kinetic assays (e.g., Michaelis-Menten parameters) with liver microsomes or S9 fractions. Monitor reaction conditions (pH, cofactors like UDPGA) to quantify catalytic efficiency (Vmax/Km). Note that UGT1A4, expressed in the liver, is critical for N-glucuronidation of tertiary amine substrates .

Q. How can researchers differentiate this compound from other phase II metabolites during analysis?

  • Methodology : Employ chromatographic separation with C18 columns and gradient elution. Use diagnostic MS/MS fragments (e.g., m/z transitions specific to glucuronide cleavage). Compare retention times and fragmentation patterns against synthetic reference standards .

Advanced Research Questions

Q. What experimental strategies resolve discrepancies in this compound quantification across different laboratories?

  • Methodology : Standardize protocols using inter-laboratory validation. Assess ruggedness by varying operators, instruments, and days. Cross-validate with orthogonal techniques (e.g., spectrophotometry vs. LC-MS/MS) and report recovery rates (85–115%) and precision (RSD <3%) to harmonize data .

Q. How can in vitro-in vivo extrapolation (IVIVE) models improve predictions of this compound pharmacokinetics?

  • Methodology : Integrate enzyme kinetic data (Vmax, Km) from recombinant UGTs into physiologically based pharmacokinetic (PBPK) models. Adjust for factors like hepatic blood flow, protein binding, and inter-individual UGT expression variability. Validate against clinical urinary excretion data .

Q. What are the challenges in characterizing this compound’s stability under varying pH and temperature conditions?

  • Methodology : Conduct forced degradation studies (e.g., acidic/alkaline hydrolysis, thermal stress). Monitor degradation products via LC-MS/MS and quantify stability using Arrhenius equation-based accelerated testing. For photodegradation, use UV/Sulfite/ZnO systems to simulate environmental breakdown and identify intermediates (e.g., formaldehyde, acetic acid) .

Q. How do polymorphisms in UGT1A4 affect inter-individual variability in Trimipramine N-Glucuronidation?

  • Methodology : Genotype-phenotype correlation studies using human hepatocytes or population pharmacokinetics. Screen for UGT1A4 variants (e.g., UGT1A42, UGT1A43) and measure enzyme activity in transfected cell lines. Use linear regression to associate allele frequencies with metabolite formation rates .

Q. Data Analysis and Contradiction Management

Q. How should researchers address conflicting data on this compound’s inhibitory effects on other UGT isoforms?

  • Methodology : Perform competitive inhibition assays with probe substrates (e.g., trifluoperazine for UGT1A4). Calculate IC50 values and use Dixon plots to distinguish competitive vs. non-competitive mechanisms. Reconcile discrepancies by standardizing substrate concentrations and incubation times .

Q. What statistical approaches are optimal for analyzing dose-dependent this compound accumulation in longitudinal studies?

  • Methodology : Mixed-effects modeling to account for intra- and inter-subject variability. Use AUC0–24h and metabolite-to-parent ratios as endpoints. Apply Bayesian hierarchical models if sparse sampling is required .

Q. Tables for Key Parameters

Parameter Recommended Value Reference
LC-MS/MS DP (Negative Mode)156 V
Inter-day Precision (RSD)<3.0%
UGT1A4 Km (Imipramine)45 µM (reported for analogous substrates)
Photodegradation Efficiency97.4% (under UV/Sulfite/ZnO)

Properties

CAS No.

165602-84-6

Molecular Formula

C26H34N2O6

Molecular Weight

470.57

Appearance

Solid

Purity

> 95%

quantity

Milligrams-Grams

Synonyms

(2S,3S,4S,5R)-6-((3-(10,11-Dihydro-5H-dibenzo[b,f]azepin-5-yl)-2-methylpropyl)dimethylammonio)-3,4,5-trihydroxytetrahydro-2H-pyran-2-carboxylate;  N-β-D-Glucopyranuronosyl-10,11-dihydro-N,N,β-trimethyl-5H-dibenz[b,f]azepine-5-propanaminium Inner Salt

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.